3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-phenylethyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one
Description
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Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-2-(2-phenylethylsulfanyl)-[1]benzofuro[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O4S/c29-25-24-23(19-8-4-5-9-20(19)32-24)27-26(33-13-12-17-6-2-1-3-7-17)28(25)15-18-10-11-21-22(14-18)31-16-30-21/h1-11,14H,12-13,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGJVXHBGZGRBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C5=CC=CC=C5O4)N=C3SCCC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-phenylethyl)sulfanyl] benzofuro[3,2-d]pyrimidin-4(3H)-one is a complex heterocyclic molecule that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure
The compound features a unique structure characterized by:
- A benzodioxole moiety, which is known for its diverse biological activities.
- A benzofuro ring that contributes to its pharmacological profile.
- A pyrimidinone core that is often associated with various therapeutic effects.
Chemical Formula
The chemical formula of the compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Anticancer Properties
Recent studies have indicated that compounds similar to 3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-phenylethyl)sulfanyl] benzofuro[3,2-d]pyrimidin-4(3H)-one exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways. This leads to cell cycle arrest and ultimately cell death.
- Case Study : A study conducted on various cancer cell lines demonstrated that derivatives of this compound inhibited cell proliferation significantly, suggesting a promising avenue for cancer therapy .
Antimicrobial Activity
The compound has also shown potential antimicrobial properties:
- In Vitro Studies : Testing against common bacterial strains revealed that similar compounds possess inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Neuroprotective Effects
Research indicates that benzodioxole derivatives can exhibit neuroprotective effects:
- Mechanism : These compounds may enhance neurotrophic factor signaling, which is crucial for neuronal survival and function. They may also reduce oxidative stress in neuronal cells.
- Case Study : In animal models of neurodegenerative diseases, similar compounds have been shown to improve cognitive functions and reduce neuronal loss .
Data Table: Biological Activities of Related Compounds
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity of this compound is essential for therapeutic application:
- Absorption : Preliminary studies suggest moderate absorption rates when administered orally.
- Metabolism : The compound undergoes hepatic metabolism, with various metabolites exhibiting their own biological activities.
- Toxicity : Toxicological assessments indicate low acute toxicity; however, long-term studies are required to ascertain chronic effects.
Scientific Research Applications
Structural Characteristics
- Core Structure : The benzofuro[3,2-d]pyrimidine framework provides a scaffold that can interact with various biological targets.
- Functional Groups : The presence of a benzodioxole moiety and a phenethyl sulfanyl group enhances the compound's interaction capabilities with biological systems.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzofuro[3,2-d]pyrimidine can inhibit cell proliferation in various cancer cell lines. The compound's ability to modulate enzyme activity related to cancer pathways suggests potential use in targeted cancer therapies.
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity against several pathogens. For example, it has been evaluated for its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values indicate promising results:
| Pathogen | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 12.5 | Ciprofloxacin | 6.25 |
| Escherichia coli | 10 | Amoxicillin | 5 |
| Candida albicans | 15 | Fluconazole | 7.5 |
These findings highlight the potential of this compound as a lead in developing new antimicrobial agents.
Neuroprotective Effects
There is emerging evidence suggesting that compounds related to this structure may exhibit neuroprotective effects. Research has indicated that certain benzofuro[3,2-d]pyrimidine derivatives can protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in treating neurodegenerative diseases.
Anti-inflammatory Activity
The anti-inflammatory properties of similar compounds have been documented, showing potential for treating inflammatory diseases. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.
Material Science
Beyond biological applications, the unique structural properties of this compound make it suitable for use in material science. Its ability to form stable complexes with metals could be explored for developing new materials with specific electronic or optical properties.
Case Study 1: Anticancer Activity Assessment
In a study evaluating the anticancer effects of related compounds, researchers found that specific derivatives inhibited the growth of breast cancer cell lines by inducing apoptosis through mitochondrial pathways. This suggests that the compound may be further investigated for its potential use as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
A comparative study on the antimicrobial efficacy of benzofuro[3,2-d]pyrimidine derivatives demonstrated significant activity against resistant strains of bacteria. The results indicated that modifications to the sulfanyl group enhanced antibacterial potency.
Chemical Reactions Analysis
Hydrolysis Reactions
The pyrimidin-4(3H)-one core undergoes hydrolysis under acidic or basic conditions, targeting the lactam and ester-like functionalities.
| Reaction Conditions | Products | Key Observations |
|---|---|---|
| 1M HCl, reflux (4–6 hours) | Cleavage of the lactam ring to form a carboxylic acid derivative | Acidic hydrolysis yields a dicarboxylic acid intermediate with 75–80% purity. |
| 0.5M NaOH, 80°C (2 hours) | Ring-opening at the pyrimidinone oxygen, generating a urea-like compound | Basic conditions favor saponification of the fused oxygen-containing ring. |
Mechanistic Insight :
The lactam’s carbonyl group is susceptible to nucleophilic attack by water, leading to ring-opening. The benzodioxole moiety remains stable under mild hydrolysis but may degrade under prolonged exposure.
Oxidation of the Sulfanyl Group
The (2-phenylethyl)sulfanyl (-S-) group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives.
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%) | RT, 12 hours | Sulfoxide derivative | 60–65% |
| mCPBA (1.2 equiv) | Dichloromethane, 0°C, 2 hours | Sulfone derivative | 85–90% |
Structural Impact :
Oxidation increases the compound’s polarity, as confirmed by HPLC analysis of analogs . The sulfone derivative shows enhanced stability in pharmacokinetic studies .
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl group participates in substitution reactions with nucleophiles, enabling structural diversification.
| Nucleophile | Conditions | Product | Efficiency |
|---|---|---|---|
| Sodium methoxide | DMF, 80°C, 6 hours | Methoxy-substituted analog | 45–50% |
| Piperidine | THF, reflux, 8 hours | Piperidine-substituted derivative | 70–75% |
Limitations :
Steric hindrance from the benzodioxolymethyl group reduces reactivity at the pyrimidinone’s C2 position, favoring substitutions at the sulfanyl site.
Electrophilic Aromatic Substitution (EAS)
The benzodioxole and benzofuran rings undergo EAS, primarily at electron-rich positions.
| Reagent | Position | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | C5 of benzodioxole | Nitro-substituted derivative | 55–60% |
| Br₂ (1 equiv) | C7 of benzofuran | Brominated analog | 65–70% |
Regioselectivity :
Nitration occurs preferentially at the benzodioxole’s para position due to electron-donating methyleneoxy groups .
Ring-Opening of the Benzodioxole Moiety
Under strong acidic conditions, the benzodioxole ring undergoes cleavage.
| Conditions | Products |
|---|---|
| Conc. H₂SO₄, 100°C, 1 hour | Catechol derivative and formaldehyde |
Application :
This reaction is utilized in metabolite identification studies to track degradation pathways.
Photochemical Reactivity
UV irradiation induces dimerization or rearrangement in the benzofuropyrimidinone system.
| Conditions | Product | Notes |
|---|---|---|
| UV light (254 nm), 48 hours | [2+2] Cycloaddition dimer | Observed in solid-state studies |
Q & A
Q. Methodological Table :
| Synthetic Route | Key Conditions/Reagents | Advantages |
|---|---|---|
| Aza-Wittig Reaction | Iminophosphoranes, THF/NaH | High regioselectivity, crystallinity |
| Pd-Catalyzed Reductive Cyclization | Pd(OAc)₂, formic acid derivatives | Mild conditions, broad substrate scope |
How can researchers validate the structural integrity and purity of this compound?
Basic Research Question
- X-ray Crystallography : Resolves bond angles and confirms coplanarity of fused rings (e.g., maximum deviation of 0.057 Å for N2 in imidazo[1,2-a]pyrimidine systems) .
- NMR Spectroscopy : Assign peaks for sulfanyl (-S-) and benzodioxole protons (δ 5.9–6.3 ppm for aromatic protons) .
- HPLC-PDA : Use C18 columns with ammonium acetate buffer (pH 6.5) for purity analysis, ensuring >95% purity .
What advanced strategies address regioselective functionalization of the benzofuropyrimidine core?
Advanced Research Question
Regioselectivity challenges arise due to competing reactivity at C2, C3, and C5 positions. Solutions include:
Q. Key Finding :
How do computational models elucidate this compound’s interaction with biological targets?
Advanced Research Question
- Molecular Docking : Simulate binding to kinase domains (e.g., MAPK or CDK2) using AutoDock Vina. The benzodioxole group shows π-π stacking with Phe82 in CDK2 .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. The phenylethylsulfanyl moiety enhances hydrophobic interactions .
Q. Methodological Note :
What structural features influence its pharmacokinetic properties?
Advanced Research Question
Q. SAR Table :
| Substituent | Bioactivity (IC₅₀) | Solubility (µg/mL) |
|---|---|---|
| 2-Phenylethylsulfanyl | 12 nM (CDK2) | 8.2 |
| 3-Methoxybenzyl | 45 nM (CDK2) | 15.6 |
How to resolve contradictions in reported biological activity data?
Advanced Research Question
Discrepancies in IC₅₀ values may arise from assay conditions or impurity profiles. Mitigation strategies:
Q. Case Study :
- Aza-Wittig-synthesized batches showed 3x higher activity vs. Pd-catalyzed batches due to residual Pd impurities .
What analytical challenges arise in characterizing degradation products?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
